4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
This compound is a structurally complex benzamide derivative featuring a sulfonamide-linked 3,4-dihydroquinoline moiety, a dimethylaminopropyl chain, and a 6-methoxybenzothiazole group. Its molecular formula is C29H34ClN5O4S2, with a molecular weight of 640.24 g/mol. The hydrochloride salt form improves stability and bioavailability.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4S2.ClH/c1-31(2)17-7-18-32(29-30-25-16-13-23(37-3)20-27(25)38-29)28(34)22-11-14-24(15-12-22)39(35,36)33-19-6-9-21-8-4-5-10-26(21)33;/h4-5,8,10-16,20H,6-7,9,17-19H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZGCBJCYPDOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of several key functional groups:
- Dihydroquinoline ring : Known for its diverse biological activities.
- Sulfonamide group : Commonly found in many kinase inhibitors.
- Benzamide and thiazole moieties : Associated with antimicrobial and anticancer properties.
The molecular formula is , with a molecular weight of 554.65 g/mol. The presence of the methoxy and dimethylamino groups may enhance its solubility and bioavailability.
The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets, including:
- Kinases : The sulfonamide group may inhibit various kinases involved in cell proliferation and survival.
- Enzymes : The quinoline structure has been linked to the inhibition of enzymes that contribute to bacterial resistance mechanisms.
The compound's mechanism likely involves binding to target proteins, thereby modulating their activity and influencing cellular pathways critical for tumor growth and microbial survival.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity :
- Effective against various bacterial strains.
- Inhibits key enzymes related to bacterial resistance.
- Anticancer Activity :
- Induces apoptosis in cancer cell lines through specific signaling pathways.
- Selectively inhibits cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle regulation.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. Key findings include:
| Structural Feature | Biological Activity | Notes |
|---|---|---|
| Dihydroquinoline | Anticancer | Enhances apoptosis induction |
| Sulfonamide | Kinase inhibition | Common in many anticancer agents |
| Thiazole | Antimicrobial | Linked to enhanced potency against bacteria |
| Methoxy Group | Increased solubility | Improves pharmacokinetic properties |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed potent activity against E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics .
- Cancer Cell Line Studies : In vitro studies indicated that the compound significantly reduced the viability of breast cancer cell lines (MCF-7) by inducing cell cycle arrest at the G1 phase, followed by apoptosis .
- Kinase Inhibition Profiles : Research involving molecular docking simulations revealed that the compound binds effectively to CDK4 with a binding affinity comparable to established inhibitors, indicating its potential as a targeted therapy for cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several benzamide and benzothiazole derivatives. Below is a detailed comparison based on structural features, synthesis, and physicochemical properties.
Table 1: Structural Comparison
Key Observations
Sulfonyl-Linked Heterocycles: The target compound’s 3,4-dihydroquinoline sulfonyl group differs from the 4-methylpiperidinylsulfonyl () and dihydroisoquinolinylsulfonyl () in electronic and steric effects. Dihydroquinoline’s fused aromatic system may enhance π-π stacking interactions compared to piperidine’s aliphatic ring . IR spectra of sulfonyl-containing analogs (e.g., ) show νC=S and νS=O stretches at 1247–1255 cm⁻¹, consistent with sulfonamide tautomerism .
Diethylaminoethyl substituents () introduce bulkier alkyl groups, which may reduce metabolic clearance but increase lipophilicity .
Benzothiazole Modifications :
- The 6-methoxy group on the benzothiazole (target compound) is an electron-donating substituent, contrasting with the 6-ethoxy group in . Methoxy’s smaller size may enhance binding to hydrophobic pockets in biological targets .
- Benzothiazole derivatives in with halogen substituents (e.g., 4-Chlorophenyl) exhibit lower yields (37–70%) compared to methoxy/ethoxy analogs, suggesting electron-withdrawing groups complicate synthesis .
Research Findings
- Sulfonamide Tautomerism : Compounds with sulfonyl groups (e.g., ) exist predominantly in the thione tautomeric form, confirmed by the absence of νS-H (~2500 cm⁻¹) and presence of νC=S (~1250 cm⁻¹) . This stability is critical for maintaining pharmacological activity.
- Biological Implications : Benzothiazole derivatives () are associated with anticancer and antimicrobial activities. The target compound’s methoxy group may improve selectivity compared to halogenated analogs .
- Synthetic Challenges : Lower yields in halogenated benzothiazoles () highlight the need for optimized conditions for electron-deficient substrates, whereas methoxy/ethoxy groups facilitate higher efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
